molecular formula C14H17NO B6614925 2-Pentyl-1H-quinolin-4-one CAS No. 62869-70-9

2-Pentyl-1H-quinolin-4-one

Cat. No. B6614925
CAS RN: 62869-70-9
M. Wt: 215.29 g/mol
InChI Key: IASGNHXZHCRCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentyl-1H-quinolin-4-one (2-PQ) is an organic compound belonging to the quinoline family of heterocyclic compounds. It is a colorless to pale yellow liquid with a pungent odor and a melting point of -6.7°C. 2-PQ is an important intermediate in the synthesis of several pharmaceuticals, such as the anticonvulsant drug valproic acid, and has found a number of applications in the field of organic chemistry.

Scientific Research Applications

Synthesis and Chemical Applications

  • Facile Synthesis : A facile and efficient synthesis of substituted quinolin-2(1H)-ones, involving intramolecular cyclization of penta-2,4-dienamides mediated by concentrated H2SO4, was developed. This method is proposed to involve the formation of a dicationic superelectrophile, leading to subsequent intramolecular nucleophilic cyclization reactions (Liu et al., 2012).

  • Tunable Synthesis for Biological Interest : An efficient one-pot synthesis of fused heterocycles based on 4-quinolinone and isoquinoline scaffolds, which are of biological interest, has been developed. The synthesis process involves chemo-, regio-, and stereoselective nucleophilic addition of 2-aryl quinolin-4(1H)-ones to alkynyl bromides, followed by intramolecular aromatic C-H alkenylation (Li et al., 2019).

  • Microwave-Assisted Synthesis : Biologically active 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones have been synthesized using controlled microwave-assisted organic synthesis. This method involves derivatization of quinolin-2(1H)-one cores using palladium-catalyzed Suzuki and Heck reactions (Glasnov et al., 2005).

Biological Applications

  • Antibacterial and Antifungal Activity : A study synthesized new series of 4-Hydroxy-1H-quinolin-2-ones derivatives and screened them for antibacterial and antifungal activities. These compounds were confirmed using IR, HNMR, and Mass Spectroscopy (Reddy & Sreenivasulu, 2014).

  • Anticancer Potential : Synthesis, characterization, and evaluation of quinolin-2-one derivatives as possible anticancer agents were conducted. Some synthesized compounds showed promising anticancer activity against specific cell lines (Desai et al., 2017).

  • Antiallergic Activity : A variety of quinolin-2 (1H)-one analogs demonstrated antiallergic activity. These compounds were synthesized through reactions involving methyl isocyanoacetate and isatoic anhydrides (Suzuki et al., 1977).

properties

IUPAC Name

2-pentyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-3-4-7-11-10-14(16)12-8-5-6-9-13(12)15-11/h5-6,8-10H,2-4,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASGNHXZHCRCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344112
Record name 2-Pentyl-1H-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentyl-1H-quinolin-4-one

CAS RN

109072-26-6, 62869-70-9
Record name 2-Pentyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109072-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentyl-1H-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pentyl-1H-quinolin-4-one
Reactant of Route 2
2-Pentyl-1H-quinolin-4-one
Reactant of Route 3
2-Pentyl-1H-quinolin-4-one
Reactant of Route 4
2-Pentyl-1H-quinolin-4-one
Reactant of Route 5
2-Pentyl-1H-quinolin-4-one
Reactant of Route 6
2-Pentyl-1H-quinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.